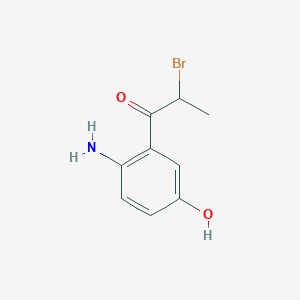

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one

Description

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one is an aromatic hydroxyketone derivative characterized by a brominated propanone moiety attached to a substituted phenyl ring containing amino (-NH₂) and hydroxyl (-OH) groups at the 2- and 5-positions, respectively. For instance, 1-(2-Amino-5-hydroxyphenyl)-1-butanone (C₁₀H₁₃NO₂, mol. wt. 179.22) exhibits a melting point of 230–232 °C and is utilized in synthesizing indazole derivatives with thyroid hormone-like activity . The bromine substituent in the target compound likely enhances electrophilic reactivity, making it valuable for further functionalization in pharmaceutical or materials chemistry.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

1-(2-amino-5-hydroxyphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNO2/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5,12H,11H2,1H3 |

InChI Key |

PPPLJAKYCKESSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Initial Synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one

The foundational step involves synthesizing the non-brominated precursor, 1-(2-Amino-5-hydroxyphenyl)propan-1-one, via UV irradiation of 3-ethyl-2,1-benzisoxazole in 66% sulfuric acid at 80–90°C for 90 minutes. This reaction proceeds through a photo-induced rearrangement mechanism, where the benzisoxazole ring undergoes cleavage to form the aminohydroxypropiophenone scaffold. The sulfuric acid acts as both a solvent and catalyst, stabilizing intermediates and facilitating proton transfer.

Multi-Step Synthesis from 2-Nitro-5-hydroxybenzaldehyde

Aldehyde Condensation and Reduction

An alternative route begins with 2-nitro-5-hydroxybenzaldehyde, which undergoes a Claisen-Schmidt condensation with propanone in basic conditions to form a chalcone intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to an amine while preserving the ketone functionality. This stepwise approach allows precise control over regioselectivity, though the bromination step must be introduced post-reduction.

Bromination Strategy in the Multi-Step Pathway

Bromination at the α-carbon of the propanone chain can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method minimizes side reactions compared to electrophilic bromination, particularly when sensitive functional groups (e.g., amine and hydroxyl) are present. The reaction typically proceeds at 60–80°C in tetrachloromethane, yielding the brominated product with moderate to high efficiency.

Alternative Bromination Approaches

Direct Bromination of Preformed Intermediates

Recent advances in halogenation chemistry suggest that late-stage bromination of advanced intermediates could streamline synthesis. For example, electrophilic bromine sources like dibromoisocyanuric acid (DBI) enable selective α-bromination under mild conditions. However, competing aromatic bromination must be suppressed, necessitating protective group strategies for the amine and hydroxyl moieties.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters for the primary synthesis routes:

Chemical Reactions Analysis

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the brominated compound to its corresponding amine or alcohol derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Scientific Research Applications

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share core features with 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one but differ in substituents, aromatic systems, or synthetic applications:

Table 1: Key Structural and Functional Comparisons

Biological Activity

1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one, also known as a brominated derivative of an amino phenol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

Chemical Structure and Synthesis

The compound features a bromopropanone moiety attached to an amino-substituted phenolic ring. The synthesis typically involves the bromination of 2-amino-5-hydroxyacetophenone, followed by a reaction with appropriate bromoalkanes to yield the final product. The structural formula can be represented as:

This compound exhibits various biological activities, including:

- Antioxidant Properties : The hydroxyl group in the phenolic structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown activity against several cancer cell lines, including leukemia and lung cancer, through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. For instance, IC50 values were reported in the range of 5–10 μM against various tumor cell lines, indicating potent cytotoxic effects .

- Mechanistic Insights : The compound appears to activate specific signaling pathways that lead to enhanced apoptosis in malignant cells. It has been suggested that it may modulate the expression of key proteins involved in apoptosis, such as Bcl-2 and caspases .

Comparative Analysis of Biological Activity

| Biological Activity | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Antitumor Effects | 5–10 | Leukemia |

| Antioxidant Activity | N/A | Various Cell Lines |

| Apoptosis Induction | N/A | Lung Cancer |

Future Directions and Therapeutic Implications

The promising biological activities of this compound suggest potential applications in cancer therapy. Further research is needed to elucidate its precise mechanisms of action and optimize its pharmacological properties. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Investigating the specific pathways influenced by this compound.

- Formulation Development : Exploring different delivery methods to enhance bioavailability.

Q & A

Q. What are the established synthetic routes for 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one, and how can reaction conditions be optimized for bromination?

- Methodological Answer : The synthesis typically involves bromination of a precursor hydroxyketone using brominating agents (e.g., HBr or NBS). Optimization includes controlling temperature (0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for better bromine solubility), and stoichiometric ratios (1.2–1.5 equivalents of bromine source). Monitoring via TLC or HPLC ensures reaction completion. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Q. How can X-ray crystallography be employed to determine the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the molecular geometry. Hydrogen bonding networks are identified by analyzing intermolecular distances (e.g., O–H···N or N–H···O) and angles. Data collection requires high-resolution crystals (diffraction limit ≤ 0.8 Å), with validation tools like PLATON ensuring structural accuracy .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions between spectroscopic data (e.g., NMR, IR) and computational modeling results?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use DFT calculations (B3LYP/6-31G* level) to simulate NMR shifts in explicit solvent models (e.g., DMSO or water). Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with computed vibrational frequencies. If contradictions persist, re-examine sample purity (HPLC) or consider alternative conformers via molecular dynamics simulations .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and how can graph set analysis be applied?

- Methodological Answer : Hydrogen bonds (e.g., between the amino/hydroxyl groups and ketone oxygen) dictate crystal packing motifs. Graph set analysis (using Etter’s notation) categorizes interactions into D (donor), A (acceptor), and R (ring) descriptors. For example, a D₁¹(2) motif indicates a two-membered ring with one donor and one acceptor. This analysis predicts stability and polymorphism trends .

Q. What are the key considerations in designing experiments to study the compound’s reactivity under photolytic or thermal conditions?

- Methodological Answer :

- Photolysis : Use UV-Vis spectroscopy to identify absorption bands (e.g., π→π* transitions in the aromatic ring) and select appropriate light sources (e.g., 254 nm for bromine dissociation). Monitor degradation via GC-MS.

- Thermolysis : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures. Kinetic studies (Arrhenius plots) under inert atmospheres (N₂/Ar) prevent oxidation side reactions.

- Bromine Reactivity : Track bromine migration or elimination using isotopic labeling (²H/¹³C) or XPS .

Data Analysis and Validation

Q. How can researchers address discrepancies in crystallographic data refinement, such as high R-factors or unresolved electron density?

- Methodological Answer : High R-factors (>5%) may indicate disorder or twinning. Use SHELXD for twin law identification and SADABS for absorption correction. For unresolved electron density, test alternative models (e.g., partial occupancy solvents or counterions) via OLEX2 or WinGX . Cross-validate with spectroscopic data to confirm assignments .

Experimental Design for Reactivity Studies

Q. What strategies are effective for studying the compound’s nucleophilic substitution reactions, particularly at the bromine site?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Leaving Group Stability : Compare reactivity with iodide or chloride analogs.

- Kinetic Profiling : Use stopped-flow NMR to monitor substitution rates.

- Computational Insights : Calculate activation energies (ΔG‡) for SN2 pathways using Gaussian or ORCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.